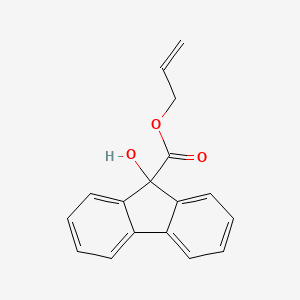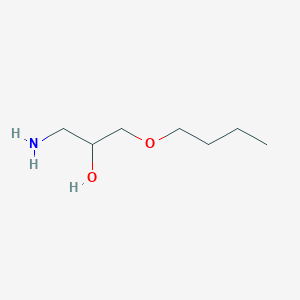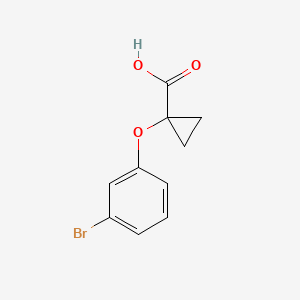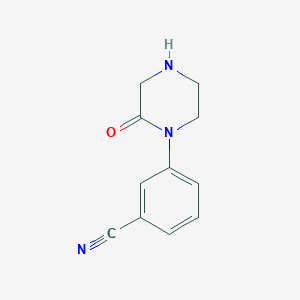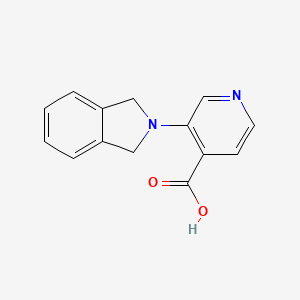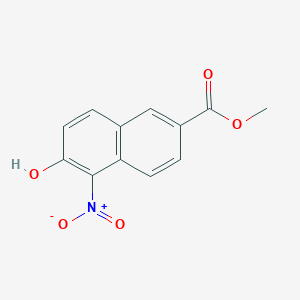![molecular formula C11H9IO5 B13894586 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid is a compound of significant interest in various fields of scientific research Its structure comprises a propanedioic acid backbone with a 4-iodophenyl group and an oxoethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid typically involves the reaction of 4-iodophenylacetic acid with malonic acid derivatives. One common method includes the use of diethyl malonate, which undergoes alkylation with 4-iodophenylacetic acid in the presence of a base such as sodium ethoxide. The reaction is followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxoethyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Applications De Recherche Scientifique
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenylacetic acid: Shares the 4-iodophenyl group but lacks the oxoethyl and propanedioic acid moieties.
Propanedioic acid: Lacks the 4-iodophenyl and oxoethyl groups but shares the propanedioic acid backbone.
2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of the propanedioic acid backbone .
Uniqueness
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid is unique due to its combination of the 4-iodophenyl group, oxoethyl group, and propanedioic acid backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9IO5 |
|---|---|
Poids moléculaire |
348.09 g/mol |
Nom IUPAC |
2-[2-(4-iodophenyl)-2-oxoethyl]propanedioic acid |
InChI |
InChI=1S/C11H9IO5/c12-7-3-1-6(2-4-7)9(13)5-8(10(14)15)11(16)17/h1-4,8H,5H2,(H,14,15)(H,16,17) |
Clé InChI |
YQLMEQFXTOIZJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC(C(=O)O)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
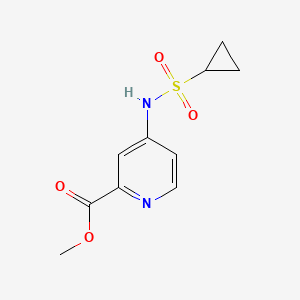
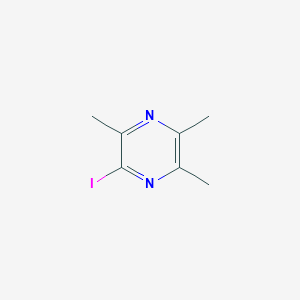
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
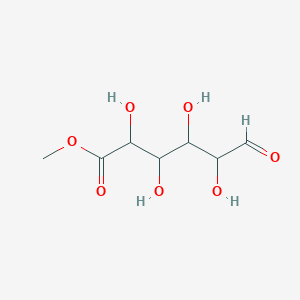
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
